molecular formula C9H14N2O5 B14697732 dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate CAS No. 22910-15-2

dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate

Cat. No.: B14697732
CAS No.: 22910-15-2
M. Wt: 230.22 g/mol
InChI Key: RGVQTLZCZAVILP-KNVOCYPGSA-N
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Description

Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H15NO4 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of nitroso and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.

    Introduction of Methyl Groups: Methyl groups are introduced at the 2 and 6 positions of the piperidine ring using methylation reactions.

    Nitrosation: The nitroso group is introduced through nitrosation reactions, typically using nitrous acid or other nitrosating agents.

    Esterification: The final step involves the esterification of the carboxyl groups to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular processes and signaling pathways. The compound’s effects are mediated through its ability to modify the activity of specific proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Cis-2,6-Dimethylmorpholine: A similar compound with a morpholine ring instead of a piperidine ring.

    (2R,6S)-1,2,6-Trimethylpiperazine: Another related compound with a piperazine ring.

Uniqueness

Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

22910-15-2

Molecular Formula

C9H14N2O5

Molecular Weight

230.22 g/mol

IUPAC Name

dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate

InChI

InChI=1S/C9H14N2O5/c1-15-8(12)6-4-3-5-7(9(13)16-2)11(6)10-14/h6-7H,3-5H2,1-2H3/t6-,7+

InChI Key

RGVQTLZCZAVILP-KNVOCYPGSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](N1N=O)C(=O)OC

Canonical SMILES

COC(=O)C1CCCC(N1N=O)C(=O)OC

Origin of Product

United States

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